Cas no 1804411-71-9 (Methyl 2-bromobenzo[d]oxazole-4-acetate)
![Methyl 2-bromobenzo[d]oxazole-4-acetate structure](https://ja.kuujia.com/scimg/cas/1804411-71-9x500.png)
Methyl 2-bromobenzo[d]oxazole-4-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 2-bromobenzo[d]oxazole-4-acetate
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- インチ: 1S/C10H8BrNO3/c1-14-8(13)5-6-3-2-4-7-9(6)12-10(11)15-7/h2-4H,5H2,1H3
- InChIKey: AHNYSPIKRIRIQR-UHFFFAOYSA-N
- SMILES: BrC1=NC2=C(C=CC=C2CC(=O)OC)O1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 249
- XLogP3: 2.6
- トポロジー分子極性表面積: 52.3
Methyl 2-bromobenzo[d]oxazole-4-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A081000399-500mg |
Methyl 2-bromobenzo[d]oxazole-4-acetate |
1804411-71-9 | 98% | 500mg |
$7,105.42 | 2022-04-02 | |
Alichem | A081000399-250mg |
Methyl 2-bromobenzo[d]oxazole-4-acetate |
1804411-71-9 | 98% | 250mg |
$4,930.29 | 2022-04-02 | |
Alichem | A081000399-1g |
Methyl 2-bromobenzo[d]oxazole-4-acetate |
1804411-71-9 | 98% | 1g |
$12,466.30 | 2022-04-02 |
Methyl 2-bromobenzo[d]oxazole-4-acetate 関連文献
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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3. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
Methyl 2-bromobenzo[d]oxazole-4-acetateに関する追加情報
Methyl 2-bromobenzo[d]oxazole-4-acetate (CAS No. 1804411-71-9)
Methyl 2-bromobenzo[d]oxazole-4-acetate, also known by its CAS number CAS No. 1804411-71-9, is a versatile organic compound with significant applications in the field of organic synthesis and materials science. This compound is a derivative of benzo[d]oxazole, a heterocyclic aromatic compound, and features a bromine atom at the 2-position and an acetate group at the 4-position. The methyl ester functionality further enhances its reactivity and utility in various chemical transformations.
The structure of Methyl 2-bromobenzo[d]oxazole-4-acetate consists of a benzo[d]oxazole ring system, which is a fused bicyclic structure comprising a benzene ring and an oxazole ring. The bromine substituent at the 2-position introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and its reactivity in chemical reactions. The acetate group at the 4-position provides additional functionalization opportunities, making this compound a valuable building block in organic synthesis.
Recent studies have highlighted the importance of heterocyclic compounds like Methyl 2-bromobenzo[d]oxazole-4-acetate in drug discovery and materials development. The unique electronic properties of benzo[d]oxazole derivatives make them attractive candidates for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have explored the use of these compounds as electron-deficient acceptors in donor-acceptor systems, leveraging their ability to facilitate charge transfer processes.
In terms of synthesis, Methyl 2-bromobenzo[d]oxazole-4-acetate can be prepared through various routes, including nucleophilic aromatic substitution and coupling reactions. The presence of activating groups on the aromatic ring facilitates these transformations, enabling the construction of complex molecular architectures. Recent advancements in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have further expanded the synthetic possibilities for this compound.
The versatility of Methyl 2-bromobenzo[d]oxazole-4-acetate lies in its ability to undergo a wide range of chemical reactions. For instance, the bromine substituent can serve as a leaving group in substitution reactions, allowing for the introduction of various functional groups. Additionally, the ester group can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or their salts, providing further avenues for functionalization.
Recent research has also focused on the use of Methyl 2-bromobenzo[d]oxazole-4-acetate as an intermediate in the synthesis of bioactive molecules. Its unique structure makes it an ideal starting material for constructing complex heterocyclic frameworks with potential pharmacological activity. For example, derivatives of this compound have been investigated for their anti-inflammatory, antioxidant, and anticancer properties.
In conclusion, Methyl 2-bromobenzo[d]oxazole-4-acetate (CAS No. 1804411-71-9) is a valuable compound with diverse applications in organic synthesis and materials science. Its unique structure and reactivity make it an important building block for constructing complex molecular architectures with potential applications in drug discovery and optoelectronic devices. As research continues to uncover new synthetic methods and functionalizations for this compound, its role in advancing chemical science is expected to grow significantly.
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